Potassium cyclohex-1-en-1-yltrifluoroborate
Overview
Description
Potassium cyclohex-1-en-1-yltrifluoroborate is a chemical compound with the molecular formula C6H9BF3K . It is used in various scientific research areas, such as organic synthesis.
Molecular Structure Analysis
The molecular structure of Potassium cyclohex-1-en-1-yltrifluoroborate consists of a cyclohexene ring with a boron trifluoride group and a potassium ion .Physical And Chemical Properties Analysis
Potassium cyclohex-1-en-1-yltrifluoroborate shares some properties with other members of the alkali metals family, being highly reactive . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Stereospecific Cross-Coupling
Potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates have been synthesized and used in stereospecific Suzuki-Miyaura cross-coupling reactions, providing access to protected secondary alcohols with high yields while avoiding β-hydride elimination pathways. This method emphasizes the utility of potassium organotrifluoroborates in forming stereodefined products with complete retention of stereochemistry (Molander & Wisniewski, 2012).
Facile Installation of Heterocycles
The preparation and use of potassium heteroaryltrifluoroborates for the efficient cross-coupling to aryl and heteroaryl halides has been developed, showcasing the facilitation of installing heterocyclic building blocks onto preexisting organic frameworks. The resulting cross-coupled products were achieved with good to excellent yields, indicating a straightforward approach to diversifying organic molecules (Molander, Canturk, & Kennedy, 2009).
Aryl Alkynylations
Potassium alkynyltrifluoroborates have been employed in palladium-catalyzed cross-coupling reactions with aryl halides or triflates, providing a method for the synthesis of aryl alkynes. These alkynyltrifluoroborates are highlighted for their air and moisture stability, making them advantageous for applications in combinatorial chemistry (Molander, Katona, & Machrouhi, 2002).
Synthesis and Basicity of Cyclohexenyl Anions
Research into the electron transfer to perfluoro-1,3-dimethylcyclohexane has led to the formation of cyclohexenyl anions, which have been isolated and studied for their structural properties and dynamics. This work contributes to the understanding of the reactivity and stability of cyclohexenyl-based anions in organic synthesis (Chen & Lemal, 2004).
Safety And Hazards
properties
IUPAC Name |
potassium;cyclohexen-1-yl(trifluoro)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h4H,1-3,5H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMUFAMKMWVCQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CCCCC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717202 | |
Record name | Potassium (cyclohex-1-en-1-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium cyclohex-1-en-1-yltrifluoroborate | |
CAS RN |
1186667-20-8 | |
Record name | Potassium (cyclohex-1-en-1-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1186667-20-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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